REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:2]=1.N([O-])=O.[Na+].[I-:18].[K+]>Cl.O>[CH:2]1[C:3]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:5]=[C:6]([I:18])[CH:1]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)S(F)(F)(F)(F)F
|
Name
|
ice
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 10° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at room temperature for 60 h
|
Duration
|
60 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, 300 g)
|
Type
|
WASH
|
Details
|
eluting with diethyl ether/cyclohexane [1:10]
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1S(F)(F)(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |